molecular formula C27H28N2O B5347799 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Katalognummer B5347799
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: KKLUWNBNMGQBKI-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DAPP, is a chemical compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research. DAPP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Wirkmechanismus

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine's mechanism of action is not fully understood, but it is believed to act as a partial agonist for dopamine receptors. It has been shown to increase dopamine release in the brain and has been found to have similar effects to other dopamine agonists such as amphetamine and cocaine.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and has been found to have anxiolytic and antidepressant effects. This compound has also been shown to increase heart rate and blood pressure in rats, suggesting that it may have cardiovascular effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the mechanisms of dopamine receptor activation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause neurotoxicity in rats, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research is the development of new dopamine agonists based on the structure of this compound. Another area of research is the investigation of this compound's potential use as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to better understand this compound's mechanism of action and its potential toxicity.

Synthesemethoden

The synthesis of 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of diphenylacetonitrile with 3-phenyl-2-propen-1-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain this compound in its hydrochloride salt form. This synthesis method has been well-established and has been used in various studies involving this compound.

Wissenschaftliche Forschungsanwendungen

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various scientific research fields. One of the most significant areas of research involving this compound is its potential use as a ligand for dopamine receptors. Studies have shown that this compound has a high affinity for dopamine receptors and can be used to study the mechanisms of dopamine receptor activation.

Eigenschaften

IUPAC Name

2,2-diphenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(26(24-14-6-2-7-15-24)25-16-8-3-9-17-25)29-21-19-28(20-22-29)18-10-13-23-11-4-1-5-12-23/h1-17,26H,18-22H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUWNBNMGQBKI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.